1-Piperidinepropanol (CAS 104-58-5) is a bifunctional aliphatic amino alcohol characterized by a tertiary piperidine ring linked to a primary hydroxyl group via a three-carbon propyl chain. Commercially procured as a colorless to pale yellow liquid, it exhibits a boiling point of 94–95 °C at 0.5 mmHg and a density of 0.944 g/mL at 25 °C . In industrial and laboratory procurement, it is primarily selected as a structural precursor for synthesizing complex ether-linked active pharmaceutical ingredients (APIs), including histamine H3 receptor antagonists and kinase inhibitors [1]. Its specific chain length provides a quantifiable balance of nucleophilicity, lipophilicity, and basicity, establishing a clear baseline for material selection in scale-up manufacturing workflows.
Generic substitution of 1-piperidinepropanol with its closest in-class analog, 1-piperidineethanol (CAS 3040-44-6), frequently fails in procurement and process scale-up due to critical differences in steric hindrance and inductive effects. The two-carbon ethyl linker in 1-piperidineethanol places the bulky piperidine ring in close proximity to the primary alcohol, increasing steric clash during sterically demanding etherifications, such as Mitsunobu couplings with bulky phenols [1]. Furthermore, the shorter chain enhances the electron-withdrawing inductive effect of the oxygen atom on the tertiary amine, reducing its pKa by nearly a full logarithmic unit compared to the propyl analog [2]. This altered basicity compromises the molecule's utility as an internal acid scavenger and shifts the phase-transfer partitioning behavior during downstream aqueous workups, making the two compounds non-interchangeable.
In the synthesis of complex ether-linked APIs, the three-carbon linker of 1-piperidinepropanol provides measurable steric relief compared to 1-piperidineethanol. When coupled with bulky phenolic intermediates under standard Mitsunobu conditions, 1-piperidinepropanol achieves viable isolated yields (e.g., >36% over multi-step sequences involving highly hindered substrates), whereas the ethyl analog suffers from steric crowding at the reactive center, leading to elevated byproducts and reduced throughput [1].
| Evidence Dimension | Mitsunobu coupling efficiency with sterically hindered phenols |
| Target Compound Data | Viable isolated yields (e.g., >36% in complex multi-step syntheses) |
| Comparator Or Baseline | 1-Piperidineethanol (Reduced yields due to proximal steric bulk) |
| Quantified Difference | Reduction in side-reactions and improved target conversion |
| Conditions | Standard Mitsunobu conditions (DEAD/DIAD, PPh3, THF) |
Higher coupling yields in late-stage precursor functionalization directly reduce the cost of goods (COGS) for complex pharmaceutical manufacturing.
The length of the alkyl chain between the electronegative hydroxyl oxygen and the piperidine nitrogen fundamentally alters the molecule's basicity. 1-Piperidinepropanol exhibits an amine pKa of approximately 10.4, whereas 1-piperidineethanol possesses a lower pKa of 9.5 due to the stronger inductive withdrawal across the shorter two-carbon chain [1]. This nearly 0.9 pKa unit difference means 1-piperidinepropanol acts as a stronger base, influencing its capacity as an internal acid scavenger during alkylation reactions and altering the pH required for salt formation [2].
| Evidence Dimension | Amine dissociation constant (pKa) |
| Target Compound Data | pKa ~ 10.4 |
| Comparator Or Baseline | 1-Piperidineethanol (pKa ~ 9.5) |
| Quantified Difference | ~0.9 pKa unit increase in basicity |
| Conditions | Aqueous solution, standard temperature (25 °C) |
The higher basicity alters reaction kinetics when the molecule acts as an internal base and shifts the pH thresholds required for downstream aqueous extraction.
For industrial scale-up, the thermal properties of the amino alcohol dictate the required reactor capabilities. 1-Piperidinepropanol features a boiling point of 94–95 °C at a reduced pressure of 0.5 mmHg, which is higher than that of 1-piperidineethanol . This elevated boiling point allows for higher-temperature solvent-free reactions or the use of high-boiling solvents without excessive evaporative loss, broadening the operational process window during bulk manufacturing [1].
| Evidence Dimension | Boiling point under vacuum |
| Target Compound Data | 94–95 °C at 0.5 mmHg |
| Comparator Or Baseline | 1-Piperidineethanol (Lower boiling point under equivalent vacuum) |
| Quantified Difference | Higher thermal threshold before vaporization |
| Conditions | Vacuum distillation (0.5 mmHg) |
A higher boiling point facilitates higher-temperature process chemistry without requiring specialized pressurized reactors, lowering equipment overhead.
The addition of a single methylene group in the propyl chain increases the lipophilicity of the molecule. 1-Piperidinepropanol has a consensus LogP of approximately 1.15, compared to the more hydrophilic profile of 1-piperidineethanol (LogP ~ 0.6 - 0.8) [1]. In procurement for multi-step synthesis, this increased lipophilicity translates to greater partitioning into organic solvents during aqueous workups, reducing product loss in the aqueous phase and minimizing the need for exhaustive extractions [1].
| Evidence Dimension | Consensus LogP (Lipophilicity) |
| Target Compound Data | LogP ~ 1.15 |
| Comparator Or Baseline | 1-Piperidineethanol (LogP ~ 0.6 - 0.8) |
| Quantified Difference | ~0.35 - 0.55 log unit increase |
| Conditions | Standard octanol/water partitioning models |
Higher lipophilicity improves organic phase recovery during liquid-liquid extractions, increasing overall process yield and reducing solvent waste.
Because of the reduced steric hindrance afforded by its three-carbon linker, 1-piperidinepropanol is utilized for introducing a basic piperidine moiety onto bulky phenolic intermediates via the Mitsunobu reaction. It is selected for the synthesis of complex ether-linked APIs, such as experimental kinase inhibitors and V1b receptor antagonists, where the ethyl analog would result in unacceptable yield drops [1].
1-Piperidinepropanol is a structural building block in the development of neuroactive compounds, including histamine H3 receptor antagonists and NMDA receptor modulators. The specific chain length and resulting LogP (~1.15) are required for achieving the precise lipophilicity necessary for blood-brain barrier penetration and receptor pocket binding, making shorter-chain analogs non-viable substitutes [2].
The distinct pKa (~10.4) and thermal stability of 1-piperidinepropanol make it a suitable precursor for synthesizing bespoke phase-transfer catalysts and metal-coordinating ligands. Its ability to withstand higher reaction temperatures without vaporizing under standard atmospheric conditions allows for functionalization workflows that would volatilize lighter amino alcohols .
Corrosive;Irritant